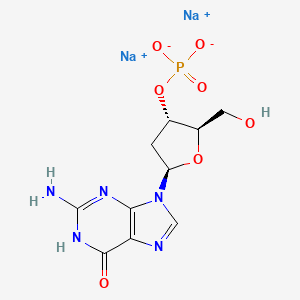

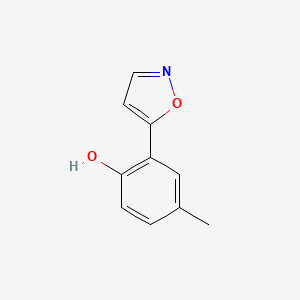

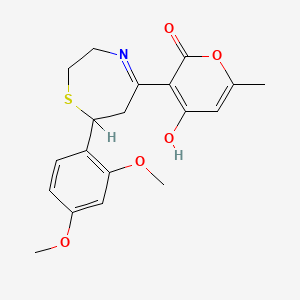

3beta,6beta-Dihydroxychol-4-en-24-oic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic acid and related compounds involves complex organic reactions. For instance, methoxylation has been utilized for the identification and analysis of similar bile acids due to their thermal instability, which complicates their detection by conventional gas liquid chromatography (GLC) or mass spectrometry. The methoxy-compounds derived from these acids have provided valuable insight into their physical and spectral properties, aiding in their identification even in minimal amounts found in biological samples (Ikeda & Yamasaki, 1978).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3beta,6beta-dihydroxyolean-12-en-27-oic acid, has been elucidated through crystallography, showing a linear array of five fused six-membered rings with specific hydroxy and carboxy groups that form molecular chains (Sun & Pan, 2004). This detailed structural information is crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactions and properties of 3beta,6beta-Dihydroxychol-4-en-24-oic acid are closely related to its functional groups. The presence of hydroxy groups and a carboxy group indicates its potential for forming hydrogen bonds, which significantly influences its solubility, reactivity, and interaction with biological molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and spectral characteristics, are determined by the compound's molecular structure. The methoxylation products of similar bile acids have been studied to understand these properties better, revealing insights into their physical behavior and how it relates to their function in biological systems (Ikeda & Yamasaki, 1978).

Aplicaciones Científicas De Investigación

Methoxylation of Related Compounds for Identification : A study by Ikeda and Yamasaki (1978) discusses the methoxylation of compounds similar to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid. This process was used for the identification of key intermediates in chenodeoxycholic acid biogenesis, highlighting the importance of this approach in understanding bile acid metabolism (Ikeda & Yamasaki, 1978).

Cytotoxic and Apoptosis-Inducing Properties : Sun and Pan (2004) discovered a compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, in the rhizome of Astilbe chinensis. This compound exhibits cytotoxic and apoptosis-inducing properties, indicating its potential use in cancer research (Sun & Pan, 2004).

Synthesis for Medical Applications : The synthesis of complex bile acid derivatives, including those related to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid, was reported by Iida et al. (2006). These synthesized compounds were found in the urine of a patient with Niemann-Pick disease type C1, suggesting their potential relevance in medical research and diagnostics (Iida et al., 2006).

Antiproliferative and Differentiation Effects : Wang et al. (2006) isolated a compound, 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, from Styrax tonkinensis. This compound showed antiproliferative effects and induced differentiation in human leukemia HL-60 cells, demonstrating its potential therapeutic applications (Wang et al., 2006).

Propiedades

IUPAC Name |

(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQRAPNIKHYNJX-APLJBLMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta,6beta-Dihydroxychol-4-en-24-oic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)